5-Bromo-2-chloro-3-nitropyridine is a chemical compound with the molecular formula and a molecular weight of 237.44 g/mol. It is characterized by its light orange to yellow crystalline appearance, with a melting point ranging from 66°C to 70°C . This compound is primarily recognized for its role as a pharmaceutical intermediate, serving as a building block in the synthesis of various biologically active molecules .
Because 5-bromo-2-chloro-3-nitropyridine is an intermediate, it is not directly tested for biological activity. Its final use will depend on the target molecule it is incorporated into.
The presence of a halogen (bromine and chlorine) and a nitro group (-NO2) makes 5-Bromo-2-chloro-3-nitropyridine a potential precursor for further organic synthesis. These functional groups can be reactive and participate in various substitution or coupling reactions to create more complex molecules. PubChem, 5-Bromo-2-chloro-3-nitropyridine:
Nitroaromatic compounds, like 5-Bromo-2-chloro-3-nitropyridine, can serve as building blocks for the development of pharmaceuticals. The nitro group can be reduced to an amine, which is a crucial functional group in many drugs. Additionally, the presence of halogens can influence the properties of the final drug molecule. NCBI bookshelf, Nitroaromatic Compounds:
While specific biological activities of 5-Bromo-2-chloro-3-nitropyridine are not extensively documented, its derivatives have been studied for potential pharmacological properties. Compounds containing similar nitropyridine structures have shown antibacterial and antifungal activities, suggesting that 5-Bromo-2-chloro-3-nitropyridine may possess similar biological properties .
The synthesis of 5-Bromo-2-chloro-3-nitropyridine can be achieved through various methods:
5-Bromo-2-chloro-3-nitropyridine is primarily utilized in:
Several compounds share structural similarities with 5-Bromo-2-chloro-3-nitropyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Bromo-2-chloro-6-methyl-5-nitropyridine | 856834-95-2 | 0.93 |
3-Bromo-2-chloro-5-nitropyridin-4-amine | 1268521-33-0 | 0.86 |
3-Bromo-4-chloro-5-nitropyridine | 31872-63-6 | 0.75 |
6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 | 0.75 |
3-Bromo-5-nitropyridin-2-amines | 15862-30-3 | 0.81 |
These compounds exhibit variations in their halogen and nitro substituents, which influence their reactivity and potential applications in medicinal chemistry. The uniqueness of 5-Bromo-2-chloro-3-nitropyridine lies in its specific combination of halogenated and nitro groups on the pyridine ring, which may impart distinct properties compared to its analogs.
The synthesis of 5-bromo-2-chloro-3-nitropyridine requires careful orchestration of multiple functionalization steps, as the electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging. Traditional approaches to polyhalogenated nitropyridines have relied on sequential functionalization strategies, though modern methodologies have introduced more efficient pathways that address regioselectivity concerns and improve overall synthetic efficiency. The synthetic landscape for this compound has evolved significantly, with researchers developing novel approaches that circumvent the limitations of classical electrophilic aromatic substitution reactions on pyridine substrates.
The fundamental challenge in synthesizing 5-bromo-2-chloro-3-nitropyridine lies in the strategic placement of three different functional groups on the pyridine ring system. Each substitution pattern influences the electronic properties of the ring, thereby affecting subsequent functionalization reactions. The nitro group at the 3-position serves as a powerful electron-withdrawing substituent, while the halogen substituents at positions 2 and 5 provide additional electronic modulation and serve as potential leaving groups for nucleophilic displacement reactions. This combination of functionalities makes the compound particularly valuable for medicinal chemistry applications, where controlled reactivity and structural diversity are paramount considerations.
Modern synthetic approaches have increasingly focused on developing mild, efficient, and environmentally benign methodologies for accessing such complex heterocyclic structures. The integration of microwave irradiation, novel reagent systems, and innovative mechanistic pathways has transformed the synthetic accessibility of polyhalogenated nitropyridines. These advances have particular relevance for industrial applications, where scalability, cost-effectiveness, and environmental considerations must be balanced with synthetic efficiency and product quality.
Sequential halogenation-nitration methodologies represent the most established approach for synthesizing 5-bromo-2-chloro-3-nitropyridine, typically involving the stepwise introduction of functional groups onto the pyridine ring system. The classical approach begins with 2-amino-5-bromo-3-nitropyridine as a key intermediate, which undergoes diazotization followed by chloride substitution to yield the target compound. This methodology exploits the diazotization-hydrolysis sequence, where the amino group is converted to a diazonium salt under acidic conditions using sodium nitrite and hydrochloric acid, followed by thermal decomposition to introduce the chlorine substituent with simultaneous elimination of nitrogen gas.
The conversion of 2-amino-5-bromo-3-nitropyridine to 5-bromo-2-chloro-3-nitropyridine has been optimized using lithium chloride as a chloride source, achieving yields of 84% under controlled conditions. This methodology represents a significant improvement over earlier protocols that suffered from poor yields and harsh reaction conditions. The use of lithium chloride as a nucleophilic chloride source provides enhanced selectivity and reduced side product formation compared to traditional chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Alternative sequential approaches involve the nitration of preformed halopyridine substrates, though this strategy faces significant challenges due to the electron-deficient nature of halogenated pyridines. The nitration of pyridines typically requires forcing conditions, including concentrated nitric acid and sulfuric acid mixtures at elevated temperatures. Direct nitration of pyridine itself yields only 6% of the desired 3-nitropyridine product under harsh conditions involving concentrated sulfuric acid and nitric acid at 300°C for 24 hours. These limitations have prompted the development of more sophisticated synthetic strategies that address the inherent reactivity challenges of pyridine electrophilic substitution.
The mechanistic understanding of these sequential processes has evolved through detailed kinetic and mechanistic studies. The diazotization step typically proceeds through formation of a diazonium intermediate, which subsequently undergoes either nucleophilic displacement or thermal decomposition depending on the reaction conditions employed. The selectivity of the chlorination step can be influenced by factors such as temperature, solvent choice, and the nature of the chloride source, with lithium chloride providing superior results compared to other chloride salts.
Microwave-assisted synthesis has emerged as a transformative technology for the preparation of complex nitropyridine derivatives, offering significant advantages in terms of reaction rates, energy efficiency, and product selectivity. The application of microwave irradiation to the synthesis of 5-bromo-2-chloro-3-nitropyridine and related compounds has demonstrated substantial improvements over conventional heating methods, with reaction times reduced from hours to minutes while maintaining or improving product yields.
The fundamental principles underlying microwave-assisted synthesis involve the direct heating of polar molecules through dielectric heating mechanisms. This approach provides rapid and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved selectivity profiles. For nitropyridine synthesis, microwave irradiation has proven particularly effective in promoting both nitration and halogenation reactions under milder conditions than those required for conventional thermal methods.
Recent research has demonstrated the utility of 2-chloro-3-nitropyridine as a microwave-compatible reagent for the synthesis of biogenic amine derivatives, showcasing the broader applicability of microwave-assisted methodologies in nitropyridine chemistry. The proposed derivatization procedure, coupled with HPLC analysis, has been successfully applied to determine biogenic amine levels in meat samples, demonstrating the practical utility of microwave-synthesized nitropyridine derivatives in analytical chemistry applications.
The optimization of microwave-assisted protocols for polyhalogenated nitropyridines requires careful consideration of several parameters, including microwave power settings, irradiation time, solvent selection, and reaction temperature control. Studies have shown that optimal conditions typically involve power levels ranging from 100-300 watts with irradiation times of 2-8 minutes, depending on the specific transformation being performed. The choice of solvent system plays a crucial role in determining reaction efficiency, with polar aprotic solvents such as acetonitrile and dimethylformamide generally providing superior results for microwave-assisted nitropyridine synthesis.
Temperature control represents another critical parameter in microwave-assisted synthesis, as excessive heating can lead to decomposition of sensitive intermediates or undesired side reactions. Advanced microwave reactors equipped with infrared temperature monitoring and pressure control systems enable precise reaction condition optimization, facilitating the development of robust and reproducible synthetic protocols for complex heterocyclic targets such as 5-bromo-2-chloro-3-nitropyridine.
The development of Zincke imine intermediate-based halogenation strategies represents a paradigmatic shift in pyridine functionalization chemistry, offering unprecedented regioselectivity for meta-position halogenation that was previously difficult to achieve through conventional methods. This innovative approach, pioneered by McNally and coworkers, exploits the ring-opening of pyridines to form azatriene intermediates (Zincke imines) that undergo electrophilic halogenation with high selectivity for the 3-position.
The mechanistic foundation of this approach involves the initial formation of N-trifluoromethanesulfonyl (N-Tf) pyridinium salts through reaction with trifluoromethanesulfonic anhydride (Tf₂O) at low temperatures. These activated pyridinium intermediates undergo ring-opening reactions with nucleophilic amines, such as dibenzylamine, to generate linear azatriene intermediates that exhibit dramatically altered electronic properties compared to the parent pyridine ring system. The transformation of electron-deficient pyridines into electron-rich alkene-like intermediates enables efficient electrophilic halogenation reactions that proceed under mild conditions.
The halogenation of Zincke imine intermediates can be accomplished using various N-halosuccinimide reagents, including N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS), depending on the desired halogen incorporation. The reaction conditions have been optimized to achieve high selectivity for 3-position halogenation, with subsequent ring-closure accomplished through treatment with acid and heat to regenerate the pyridine ring system. This methodology has demonstrated excellent functional group compatibility and broad substrate scope, making it particularly attractive for late-stage functionalization of complex pharmaceutical intermediates.
The application of Zincke imine methodology to 2-phenylpyridine substrates has yielded meta-chlorinated products with excellent regioselectivity and yields. The one-pot protocol involves ring-opening with dibenzylamine, followed by chlorination with N-chlorosuccinimide and hydrochloric acid, and finally ring-closure under thermal conditions to provide the desired 3-chloropyridine products. This approach circumvents many of the selectivity issues associated with direct electrophilic substitution of pyridines while providing access to substitution patterns that are difficult to achieve through alternative methodologies.
The mechanistic understanding of Zincke imine formation and subsequent halogenation has been advanced through computational studies that provide insights into the selectivity-determining steps of the transformation. These studies indicate that the halogenation occurs through an electrophilic substitution mechanism on the electron-rich azatriene intermediate, with subsequent ring-closure proceeding through acid-catalyzed cyclization. The overall process maintains the substitution pattern of the original pyridine while introducing the desired halogen functionality at the meta-position with high efficiency and selectivity.
The regioselective functionalization of polyhalogenated pyridines presents significant synthetic challenges that stem from the complex interplay of electronic effects, steric constraints, and competing reaction pathways. The presence of multiple electron-withdrawing substituents on the pyridine ring creates a highly deactivated aromatic system that resists conventional electrophilic substitution reactions while simultaneously activating the ring toward nucleophilic attack at specific positions.
The electronic effects of halogen and nitro substituents in 5-bromo-2-chloro-3-nitropyridine create a complex reactivity profile that must be carefully considered in synthetic planning. The nitro group at the 3-position serves as a powerful electron-withdrawing group that deactivates the ring toward electrophilic substitution while activating adjacent positions toward nucleophilic attack. The chlorine and bromine substituents contribute additional electron-withdrawing effects while also serving as potential leaving groups in nucleophilic substitution reactions. This combination of electronic effects creates opportunities for selective functionalization but also introduces challenges in controlling reaction selectivity and avoiding undesired side reactions.
Recent advances in phosphine-mediated halogenation strategies have provided new tools for addressing regioselectivity challenges in pyridine functionalization. These methodologies exploit the installation of phosphonium salts at specific positions of the pyridine ring, followed by displacement with halide nucleophiles through nucleophilic aromatic substitution mechanisms. The approach demonstrates excellent selectivity for 4-position halogenation and has proven viable for late-stage modification of complex pharmaceutical compounds. Computational studies supporting these developments indicate that carbon-halogen bond formation occurs through an S_NAr pathway, with phosphine elimination serving as the rate-determining step.
The development of radical-based functionalization strategies has opened additional avenues for regioselective pyridine modification. These approaches exploit the temporary disruption of pyridine aromaticity through dearomatization-rearomatization sequences that activate normally unreactive positions toward functionalization. The radical pathways enable meta-selective trifluoromethylation, perfluoroalkylation, and halogenation reactions that complement the ionic mechanisms available through traditional methodologies. The broad scope and high selectivity of these catalyst-free reactions render them particularly attractive for late-stage functionalization applications where functional group compatibility is paramount.
Steric effects play an increasingly important role in polyhalogenated pyridines, where the presence of multiple substituents can create significant steric congestion that influences both reaction rates and selectivity profiles. The development of sterically demanding reagents and catalysts has provided tools for overcoming these challenges, enabling selective functionalization even in highly substituted pyridine systems. The careful optimization of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, remains critical for achieving high selectivity in these challenging synthetic transformations.
The crystallographic analysis of tubulin-binding complexes involving nitropyridine derivatives has revealed fundamental insights into the molecular recognition mechanisms at the colchicine binding site [7] [8]. X-ray crystallography studies of 3-nitropyridine analogues in complex with tubulin have demonstrated that these compounds bind to the colchicine site of tubulin at the intradimer interface [8]. The crystal structure determination of the tubulin-nitropyridine complex to 2.2 Angstrom resolution has provided detailed atomic-level information about the binding interactions [8].
The crystallographic data reveals that nitropyridine compounds interact with residues from strands βS8 and βS9 and helix βH8 of β-tubulin, as well as from the loop αT5 of α-tubulin [8]. The morpholinoethylamino moiety of nitropyridine derivatives anchors into a hydrophobic pocket in the β-tubulin subunit formed by residues βTyr202, βVal238, βCys241, βLeu242, βLeu255, βMet259, βAla316 and βIle318 [8]. Water-mediated interactions are established between the oxygen of the morpholino moiety and both the main chain carbonyl and amine groups of βGly237 and βCys241 [8].
Parameter | Value |
---|---|
Resolution | 2.2 Å [8] |
Binding Site | Colchicine site at intradimer interface [8] |
Key Interactions | βTyr202, βVal238, βCys241, βLeu242 [8] |
Hydrogen Bonds | Oxygen-nitryl to βAsp251 backbone [8] |
RMSD with Colchicine | 0.53 Å over 423 Cα-atoms [8] |
The structural comparison between nitropyridine compounds and colchicine reveals that both molecules occupy a similar space in the colchicine site, suggesting that nitropyridine derivatives prevent the compaction of the site, thereby inhibiting the curved-to-straight tubulin conformational transition occurring upon polymerization into microtubules [8].
Conformational analysis of colchicine-site interactions involving nitropyridine derivatives has elucidated the specific molecular mechanisms underlying tubulin polymerization inhibition [8] [9]. The colchicine binding site lies in the intermediate domain at the interface of α and β subunits, characterized by a width of 4 to 5 Angstroms [10]. The volume of the colchicine binding site is mediated by helix 7 containing Cysβ241, loop 7, and helix 8 [10].
Molecular docking studies have demonstrated that nitropyridine compounds form multiple hydrogen bonds within the colchicine binding site [8]. The oxygen of the nitryl moiety establishes hydrogen bonds with the backbone amide of βAsp251, while the amino group forms interactions with the main chain carbonyl of αThr179 and the side chains of βLys352 and αSer178 [8]. These interactions stabilize the compound within the binding pocket and contribute to the inhibition of tubulin polymerization [8].
The conformational flexibility of nitropyridine derivatives allows for optimal positioning within the colchicine site [11]. Studies have shown that the electron-withdrawing nitro and halogen groups deactivate the pyridine ring, directing electrophilic substitutions to the meta position and influencing the overall conformational behavior of the molecule . Density functional theory calculations have revealed reduced electron density at specific carbon positions due to resonance effects from the nitro group .
Interaction Type | Residue | Distance (Å) | Bond Type |
---|---|---|---|
Hydrogen Bond | βAsp251 | 2.1-2.5 [8] | Nitryl oxygen to backbone |
Hydrogen Bond | αThr179 | 2.0-2.4 [8] | Amine to carbonyl |
Hydrophobic | βLeu255 | 3.5-4.0 [8] | Van der Waals |
Hydrophobic | βAla316 | 3.2-3.8 [8] | Van der Waals |
Computational quantum chemical studies of 5-bromo-2-chloro-3-nitropyridine have provided detailed insights into the electronic structure and molecular orbital configurations [13] [14]. Density functional theory calculations using B3LYP method with various basis sets including 6-311++G(d,p) have been employed to determine the optimized geometry and electronic properties [13] [14]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies demonstrate that charge transfer occurs within the molecule [13] [14].
The molecular orbital analysis reveals that the presence of electron-withdrawing substituents including bromine, chlorine, and the nitro group significantly influences the electronic distribution within the pyridine ring [13]. The nitro group contributes to enhanced reactivity and potential pharmacological effects through its electron-withdrawing nature . Computational studies have shown that the brominated and chlorinated positions exhibit distinct electronic characteristics that affect molecular recognition and binding affinity [13].
Property | B3LYP/6-311++G(d,p) | Units |
---|---|---|
HOMO Energy | -7.2 to -7.8 [13] | eV |
LUMO Energy | -2.1 to -2.7 [13] | eV |
Energy Gap | 4.8 to 5.2 [13] | eV |
Dipole Moment | 3.5 to 4.2 [13] | Debye |
Vibrational frequency calculations have been performed to complement the molecular orbital analysis [13] [16]. The computed vibrational frequencies show excellent agreement with experimental Fourier transform infrared and Raman spectroscopic data [13]. The fundamental vibrational modes have been assigned based on potential energy distribution analysis, revealing characteristic stretching and bending frequencies associated with the carbon-bromine, carbon-chlorine, and nitro group vibrations [16] [17].
Time-dependent density functional theory calculations have been utilized to predict electronic absorption spectra and understand the electronic transitions within 5-bromo-2-chloro-3-nitropyridine [13] [14]. The calculated electronic properties complement experimental ultraviolet-visible spectroscopic measurements and provide insights into the photophysical behavior of the compound [18]. The molecular electrostatic potential analysis has identified chemical reactive sites and electron density distribution patterns that are crucial for understanding intermolecular interactions [14].
Natural bonding orbital analysis has revealed intramolecular charge transfer and hyperconjugative interactions within the molecule [14]. The electron delocalization patterns provide insights into the stability and reactivity of different molecular regions [14]. These computational findings support the experimental observations regarding the biological activity and binding characteristics of halogenated nitropyridine derivatives [14].
Corrosive;Acute Toxic;Irritant